molecular formula C16H17N3O4S B2559357 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide CAS No. 2097932-28-8

2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2559357
CAS No.: 2097932-28-8
M. Wt: 347.39
InChI Key: CPWHHEJQWNZILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a benzothiadiazole core modified with a cyclopropyl substituent and a furan-2-ylmethyl side chain. The benzothiadiazole moiety, characterized by a sulfur-containing bicyclic system, confers unique electronic and steric properties, while the cyclopropyl group enhances metabolic stability due to its rigid, non-planar structure .

Properties

IUPAC Name

2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-16(17-10-13-4-3-9-23-13)11-18-14-5-1-2-6-15(14)19(12-7-8-12)24(18,21)22/h1-6,9,12H,7-8,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWHHEJQWNZILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available research findings and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A benzothiadiazole moiety known for its diverse biological activities.
  • A cyclopropyl group contributing to its unique properties.
  • An acetamide functional group that may enhance its interaction with biological targets.

Molecular Formula: C16_{16}H16_{16}N4_{4}O3_{3}S
Molecular Weight: 348.38 g/mol

Anticancer Potential

Preliminary studies suggest that compounds containing the benzothiadiazole structure exhibit anticancer properties . The mechanism of action is believed to involve:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in tumor cells.

For instance, a study on related benzothiadiazole compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further investigation into this compound's anticancer potential .

Anti-inflammatory Effects

Research indicates that benzothiadiazole derivatives often display anti-inflammatory activity , which may be attributed to their ability to inhibit pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases. In vitro assays have shown that similar compounds can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor . Studies have indicated that it might inhibit enzymes such as:

  • Cyclooxygenase (COX) : Associated with inflammation and pain.
  • Matrix metalloproteinases (MMPs) : Involved in cancer metastasis and tissue remodeling.

These inhibitory actions suggest potential therapeutic applications in treating conditions like arthritis and cancer .

Case Studies

Several studies have explored the biological activity of benzothiadiazole derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of benzothiadiazole derivatives and tested their cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
    • Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
  • Anti-inflammatory Assessment :
    • A compound structurally similar to the target was evaluated for its ability to suppress LPS-induced inflammation in RAW264.7 macrophages.
    • The study reported a significant decrease in nitric oxide production, highlighting the anti-inflammatory potential of this class of compounds .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Key focus areas include:

  • Binding affinity studies with target proteins using techniques like surface plasmon resonance (SPR).
  • Molecular docking simulations to predict binding sites and interactions within enzyme active sites.

Such studies are essential for optimizing the compound's efficacy and safety profile in therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents of Comparable Acetamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity (Reported)
2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide Benzothiadiazole Cyclopropyl, furan-2-ylmethyl Not explicitly reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole Trifluoromethyl, trimethoxyphenyl Anticancer (inferred from analogs)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole Thioacetamide, dinitrophenyl Antimicrobial, anticancer
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole Methylpiperazine Anticancer (synthesis-focused study)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole Naphthalen-1-yloxy, phenyl Not explicitly reported

Key Observations:

Core Heterocycles :

  • The benzothiadiazole core in the target compound distinguishes it from benzothiazole (one sulfur atom) and benzimidazole (two nitrogen atoms) derivatives. This difference impacts electronic properties, such as resonance stabilization and dipole moments, which influence binding to biological targets .
  • Triazole-containing analogs (e.g., compound 6a ) exhibit distinct hydrogen-bonding capabilities due to the triazole nitrogen atoms, whereas the benzothiadiazole’s sulfur atoms may enhance hydrophobic interactions.

Substituent Effects :

  • The cyclopropyl group in the target compound likely improves metabolic stability compared to linear alkyl or aryl substituents (e.g., trimethoxyphenyl in ), as cyclopropane’s ring strain reduces susceptibility to oxidative degradation.
  • The furan-2-ylmethyl group introduces moderate hydrophilicity, contrasting with the lipophilic trifluoromethyl (in ) or dinitrophenyl (in ) groups. This may affect blood-brain barrier penetration or solubility .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Physicochemical Comparisons

Property Target Compound N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide W1
Molecular Weight (g/mol) ~380–400 (estimated) ~450–470 ~450–470
LogP (Predicted) ~2.5–3.0 ~3.5–4.0 (highly lipophilic) ~2.0–2.5 (polar nitro groups)
Hydrogen-Bond Acceptors 6–7 8–9 9–10
Key Functional Groups Dioxo-benzothiadiazole, furan Trifluoromethyl, methoxy Benzimidazole-thioether, nitro

Discussion:

  • Lipophilicity : The target compound’s logP is intermediate compared to the highly lipophilic trifluoromethyl derivative and the polar nitro-substituted W1 . This balance may optimize oral bioavailability.
  • Metabolic Stability : The cyclopropyl group in the target compound may reduce CYP450-mediated metabolism relative to compounds with methoxy or methylpiperazine substituents (e.g., BZ-IV ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.